1-ethyl-L-Proline

Overview

Description

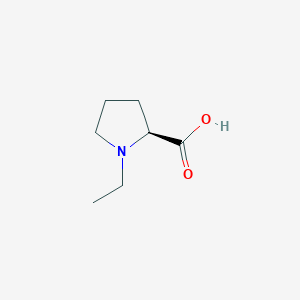

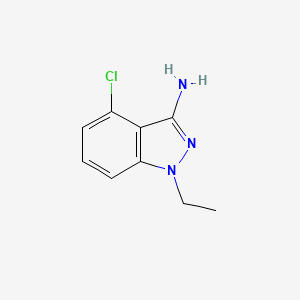

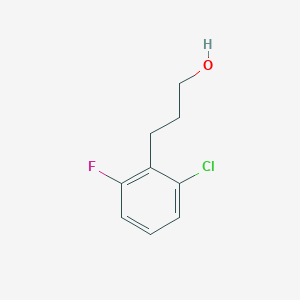

1-ethyl-L-Proline is a compound with the molecular formula C7H13NO2 . It is also known by other names such as (2S)-1-ethylpyrrolidine-2-carboxylic acid and ethylproline .

Synthesis Analysis

The synthesis of 1-ethyl-L-Proline involves various reactions. For instance, L-Proline can act as an enantioselective catalyst in the synthesis of pyrans and thiopyrans . It can also be used as a catalyst in multicomponent reactions performed in various media, leading to synthetically and biologically relevant heterocycles .

Molecular Structure Analysis

The molecular structure of 1-ethyl-L-Proline includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a molecular weight of 143.18 g/mol .

Chemical Reactions Analysis

1-ethyl-L-Proline can participate in various chemical reactions. For example, it can be involved in the synthesis of pyrans, condensed pyrans, and thiopyrans .

Physical And Chemical Properties Analysis

1-ethyl-L-Proline has several physical and chemical properties. It has a molecular weight of 143.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 143.094628657 g/mol . The compound also has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

Peptide Synthesis

1-ethyl-L-Proline: is utilized in peptide synthesis due to its role as a non-natural amino acid that can introduce structural diversity into peptide chains. It’s particularly valuable in the synthesis of cyclic peptides, where the ethyl substitution can induce conformational constraints that enhance biological activity or stability .

Organocatalysis

In the field of organocatalysis, 1-ethyl-L-Proline serves as an enantioselective catalyst. It’s used in the synthesis of pyrans and thiopyrans, where it facilitates the formation of these compounds with high stereoselectivity. This application is crucial for creating compounds with specific optical activities, which is important in the development of pharmaceuticals .

Asymmetric Synthesis

The compound’s ability to act as an organocatalyst extends to asymmetric synthesis. 1-ethyl-L-Proline can catalyze reactions that form chiral centers, leading to the production of enantiomerically pure substances. This is particularly significant in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Green Chemistry

1-ethyl-L-Proline: contributes to green chemistry initiatives by providing an eco-friendly alternative to traditional catalysts. Its use minimizes the environmental impact of chemical processes and supports the development of sustainable synthesis methods .

Biological Activity Modulation

By incorporating 1-ethyl-L-Proline into peptides, researchers can modulate the biological activity of these molecules. This application is explored in the design of peptide-based therapeutics, where altering peptide structure can lead to improved interaction with biological targets .

Drug Discovery

In drug discovery, 1-ethyl-L-Proline is used to synthesize libraries of diverse compounds. These libraries are then screened for biological activity, aiding in the identification of new drug candidates. The compound’s unique structure makes it a valuable tool for expanding the chemical space explored during screening .

Material Science

Beyond its applications in chemistry and biology, 1-ethyl-L-Proline is also investigated in material science. Its incorporation into polymers can lead to materials with novel properties, potentially useful in medical devices or as part of biodegradable materials .

Analytical Chemistry

Finally, 1-ethyl-L-Proline can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, ensuring accuracy and precision in measurements .

Mechanism of Action

Target of Action

1-ethyl-L-Proline is a derivative of the amino acid L-Proline . L-Proline and its derivatives, including 1-ethyl-L-Proline, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity as compared to other amino acids . The primary targets of 1-ethyl-L-Proline are likely to be similar to those of L-Proline, which include enzymes and receptors involved in various biochemical reactions .

Mode of Action

The mode of action of 1-ethyl-L-Proline is likely to involve its interaction with its targets, leading to changes in their activity. L-Proline, for example, can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . As a derivative of L-Proline, 1-ethyl-L-Proline may exhibit similar catalytic properties, influencing the activity of its targets and resulting in changes in the biochemical reactions they mediate .

Biochemical Pathways

1-ethyl-L-Proline, like L-Proline, may be involved in various biochemical pathways. L-Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development . Therefore, 1-ethyl-L-Proline may also influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 1-ethyl-L-Proline’s action are likely to be diverse, given its potential involvement in various biochemical reactions. For instance, L-Proline has been shown to modulate the NMDA receptor function, influencing glutamatergic neurotransmission . Therefore, 1-ethyl-L-Proline may have similar effects, influencing cellular signaling and potentially contributing to neuroprotection .

Future Directions

properties

IUPAC Name |

(2S)-1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-L-Proline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)